5-Benzyl-10-methyl-5,10-dihydrophenazine
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Overview
Description
5-Benzyl-10-methyl-5,10-dihydrophenazine is a chemical compound with the molecular formula C20H18N2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-10-methyl-5,10-dihydrophenazine typically involves the reaction of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method includes the condensation of benzylamine with a methyl-substituted phenazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-10-methyl-5,10-dihydrophenazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenazine compounds.
Scientific Research Applications
5-Benzyl-10-methyl-5,10-dihydrophenazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in studies involving electron transfer processes and as a probe for investigating biological redox reactions.
Industry: It may be used in the production of dyes, pigments, and other materials requiring stable, nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 5-Benzyl-10-methyl-5,10-dihydrophenazine involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, making it useful in various biochemical and industrial processes. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate electron transfer, contributing to its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5,10-dihydrophenazine
- 5,10-Dimethyldihydrophenazine
- 5,10-Dihydrophenazine
Uniqueness
Compared to similar compounds, 5-Benzyl-10-methyl-5,10-dihydrophenazine is unique due to the presence of both benzyl and methyl groups. These substituents can influence its chemical reactivity, stability, and potential applications. The benzyl group, in particular, can enhance its ability to participate in specific reactions and interactions, making it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
125106-04-9 |
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Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-benzyl-10-methylphenazine |
InChI |
InChI=1S/C20H18N2/c1-21-17-11-5-7-13-19(17)22(15-16-9-3-2-4-10-16)20-14-8-6-12-18(20)21/h2-14H,15H2,1H3 |
InChI Key |
CBSIZSYEBDYJSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4 |
Origin of Product |
United States |
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